molecular formula C12H17NO B3043159 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one CAS No. 75749-00-7

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

Cat. No. B3043159
CAS RN: 75749-00-7
M. Wt: 191.27 g/mol
InChI Key: FYUWCKNIGYMKSX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one, also known as diethylpropion, is a sympathomimetic stimulant drug that is used as an appetite suppressant. It is a prescription drug that is used for the treatment of obesity. The chemical formula of diethylpropion is C13H19NO, and its molecular weight is 205.3 g/mol.

Scientific Research Applications

Synthesis and Structural Characterization

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one has been studied for its synthesis and structural properties. For instance, the compound has been involved in the synthesis of various derivatives and complexes, demonstrating its versatility in chemical reactions. The synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one using this compound as a raw material shows its potential in producing high purity products with favorable economic and technical indices (Shen De-long, 2007). Similarly, its reaction with other compounds like R2SnCl2 (R = Ph, Et, and n-Bu) has been observed to yield significant adducts, indicating its role in the development of complex molecules (Qian Cui et al., 2005).

Catalysis and Industrial Applications

The compound's role in catalysis and potential industrial applications has been a subject of interest. For instance, its involvement in the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline catalyzed by acidic ionic liquids highlights its utility in green technology with industrial prospects (Xu Dan-qian, 2011). Additionally, studies on the electrochemical reduction of related compounds like 4,4-dimethyl-1-phenyl-1-penten-3-one provide insights into their potential applications in various electrochemical processes (M. Almirón et al., 1988).

Molecular Interactions and Crystal Engineering

The interactions of 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one and its derivatives at the molecular level, especially in crystal engineering, have been explored. Research into the assembly of structures where this compound and its derivatives coexist with other bonds like halogen and hydrogen bonds provides valuable information for crystal engineering applications (Carina Merkens et al., 2013).

properties

IUPAC Name

4,4-dimethyl-1-pyridin-3-ylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWCKNIGYMKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

Synthesis routes and methods

Procedure details

154.2 g (0.814 mol) of 4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one were dissolved in 750 ml of tetrahydrofuran and the solution was stirred with about 20 g of Raney nickel. The solution was filtered, a further 20 g of Raney nickel were added and hydrogenation was carried out under the usual pressure and at room temperature until, according to the thin layer chromatogram, no further starting material was present. The Raney nickel was filtered off from the solution, the filtrate was concentrated and the residue was distilled. 119.8 g (78% of theory) Of 4,4-dimethyl-1-pyridin-3-yl-pentan-3-one of boiling point 123°-130° C./2.3 mm Hg were obtained. ##STR118##
Name
4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one
Quantity
154.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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